molecular formula C9H9Cl2NO B13485766 1-[3,5-Dichloro-4-(methylamino)phenyl]ethan-1-one CAS No. 60677-15-8

1-[3,5-Dichloro-4-(methylamino)phenyl]ethan-1-one

Cat. No.: B13485766
CAS No.: 60677-15-8
M. Wt: 218.08 g/mol
InChI Key: BPQFQLABBIRZEB-UHFFFAOYSA-N
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Description

1-[3,5-Dichloro-4-(methylamino)phenyl]ethan-1-one is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of dichloro and methylamino groups attached to a phenyl ring, making it a valuable intermediate in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Dichloro-4-(methylamino)phenyl]ethan-1-one typically involves the reaction of 3,5-dichloroaniline with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with methylamine to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[3,5-Dichloro-4-(methylamino)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

    Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines, resulting in the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Thiols, amines, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-[3,5-Dichloro-4-(methylamino)phenyl]ethan-1-one finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[3,5-Dichloro-4-(methylamino)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    1-(3,5-Dichloro-4-hydroxyphenyl)ethan-1-one: Similar structure but with a hydroxy group instead of a methylamino group.

    1-(3,5-Dichloro-4-aminophenyl)ethan-1-one: Contains an amino group instead of a methylamino group.

Uniqueness: 1-[3,5-Dichloro-4-(methylamino)phenyl]ethan-1-one is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

60677-15-8

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

1-[3,5-dichloro-4-(methylamino)phenyl]ethanone

InChI

InChI=1S/C9H9Cl2NO/c1-5(13)6-3-7(10)9(12-2)8(11)4-6/h3-4,12H,1-2H3

InChI Key

BPQFQLABBIRZEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Cl)NC)Cl

Origin of Product

United States

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